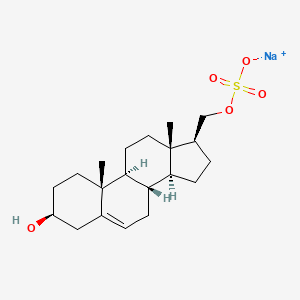

Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate

Description

Properties

Molecular Formula |

C20H31NaO5S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

sodium;[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]methyl sulfate |

InChI |

InChI=1S/C20H32O5S.Na/c1-19-9-7-15(21)11-13(19)3-5-16-17-6-4-14(12-25-26(22,23)24)20(17,2)10-8-18(16)19;/h3,14-18,21H,4-12H2,1-2H3,(H,22,23,24);/q;+1/p-1/t14-,15+,16+,17+,18+,19+,20-;/m1./s1 |

InChI Key |

MUQVMLXPEXHRLV-VJHODUHXSA-M |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2COS(=O)(=O)[O-])CC=C4[C@@]3(CC[C@@H](C4)O)C.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2COS(=O)(=O)[O-])CC=C4C3(CCC(C4)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

- Starting Steroid: Dehydroepiandrosterone (3β-hydroxy-androst-5-en-17-one) is the common precursor due to its availability and structural suitability.

- Functional Group Introduction: The methylsulfate group is introduced at the 17-position, often necessitating protection/deprotection steps and selective sulfation reactions.

- Stereochemistry: Maintaining the 3β-hydroxy configuration and 5-ene double bond is critical for biological activity and requires careful control during synthesis.

Sulfation at the 17-Position

- Sulfation is commonly achieved by reacting the 17-hydroxy group (or a suitable precursor) with sulfating agents such as chlorosulfonic acid, sulfur trioxide-pyridine complex, or methylsulfuryl chloride under controlled conditions.

- The sodium salt form is typically obtained by neutralization with sodium hydroxide or sodium bicarbonate post-sulfation.

Representative Synthetic Route (Adapted from Related Steroid Sulfate Syntheses)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dehydroepiandrosterone (DHEA) | Starting material | - | Commercially available |

| 2 | Protection of 3β-hydroxy group (optional) | To prevent side reactions during sulfation | 90-95 | Protecting groups like TBDMS may be used |

| 3 | Sulfation agent (e.g., chlorosulfonic acid or SO3-pyridine) | Selective sulfation at 17-hydroxy position | 70-80 | Reaction temperature controlled (0°C to room temp) |

| 4 | Neutralization with NaOH | Formation of sodium methylsulfate salt | Quantitative | Ensures sodium salt formation |

| 5 | Deprotection of 3β-hydroxy (if protected) | Restores free hydroxyl at C3 | 85-90 | Mild acidic or fluoride ion conditions |

| 6 | Purification (chromatography/crystallization) | Isolation of pure sodium 3-hydroxy-androst-5-ene-17-methylsulfate | - | Final product obtained as white solid |

Alternative Synthetic Strategies

- Microbial Biotransformation: Some studies have utilized microbial hydroxylation to introduce hydroxyl groups at specific positions before chemical sulfation, enhancing regioselectivity and yield.

- Epoxidation and Rearrangement: Advanced synthetic methods include epoxidation of the 17(20) double bond followed by acid-catalyzed ring-opening and Wagner–Meerwein rearrangement to achieve the desired 17-methylsulfate substitution with stereochemical control.

- Use of Trimethyl Sulfoxonium Iodide: In analogous steroid syntheses, reagents like trimethyl sulfoxonium iodide with sodium hydride in DMSO have been used to introduce sulfonate groups efficiently.

- A 2013 study on steroid derivatives reported the use of sodium hydride and trimethyl sulfoxonium iodide in DMSO to generate sulfonated steroid intermediates with good yields (~72%) and high purity, followed by chromatographic purification. This method provides a robust route for introducing sulfonate groups on steroid frameworks under mild conditions.

- The sulfation reaction is sensitive to temperature and reagent stoichiometry; low temperatures (-78 °C to room temperature) help control side reactions and maintain stereochemistry.

- Microbial biotransformation using strains like Gibberella zeae has been successfully applied to hydroxylate steroids at the 7α-position, which can be adapted for selective modifications prior to sulfation.

- The methylsulfate group at the 17-position enhances oral bioavailability by protecting against first-pass metabolism, as shown in studies involving 17α-methylated steroids.

- Purity and structural confirmation are typically validated by IR spectroscopy (noting characteristic sulfate absorption bands ~1740 cm⁻¹), 1H NMR (signals corresponding to methyl groups and hydroxyl protons), and mass spectrometry.

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Material | Dehydroepiandrosterone (DHEA) | Readily available, structurally appropriate |

| Sulfation Agent | Chlorosulfonic acid, SO3-pyridine, methylsulfuryl chloride | Determines sulfation efficiency and selectivity |

| Reaction Temperature | Typically 0°C to room temperature | Controls stereochemistry, reduces side reactions |

| Base for Neutralization | Sodium hydroxide or sodium bicarbonate | Converts sulfate to sodium salt, stabilizes product |

| Protecting Groups | TBDMS or similar for 3β-OH (optional) | Prevents unwanted reactions, improves yield |

| Purification Method | Column chromatography, crystallization | Ensures product purity and characterization |

| Yield Range | 55-80% depending on method | Reflects efficiency and scalability |

The preparation of this compound involves selective sulfation of a steroidal precursor, primarily dehydroepiandrosterone, at the 17-position followed by neutralization to the sodium salt. Methods employing mild sulfating agents and controlled reaction conditions yield high-purity products with preserved stereochemistry. Advances in microbial hydroxylation and novel sulfonation reagents have further refined synthetic routes, enabling efficient production of this biologically significant steroid sulfate. Analytical techniques such as NMR, IR, and chromatography are essential for confirming structure and purity.

Chemical Reactions Analysis

Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone, altering the compound’s biological activity.

Reduction: The sulfate group can be reduced to a hydroxyl group, reverting the compound back to androstenediol.

Substitution: The sulfate group can be substituted with other functional groups, potentially modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in synthetic chemistry and analytical studies.

Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.

Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating hormonal disorders.

Industry: It is used in the development of enzyme inhibitors and activators, contributing to the study of enzyme kinetics and drug development

Mechanism of Action

The mechanism of action of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate involves its interaction with steroid receptors and enzymes. The compound can be desulfated back into androstenediol by steroid sulfatase, which then exerts its effects by binding to androgen and estrogen receptors . This interaction influences various cellular pathways, including those involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is unique compared to other steroid sulfates due to its specific structure and biological activity. Similar compounds include:

Androstenediol sulfate: Another steroid sulfate with similar metabolic pathways but different biological effects.

3-Beta-hydroxyandrost-5-en-17-one sulfate: A related compound with distinct chemical properties and applications.

These comparisons highlight the unique aspects of this compound, particularly its specific interactions with steroid receptors and its potential therapeutic applications.

Biological Activity

Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate (also known as sodium 3-hydroxy-17-methylsulfate) is a synthetic derivative of the steroid hormone dehydroepiandrosterone (DHEA). This compound has garnered interest due to its unique structural modifications and potential biological activities that resemble those of endogenous steroid hormones.

Chemical Structure and Properties

This compound features a sulfate group at the 3-position and a methylsulfate moiety at the 17-position. Its molecular formula is with a molecular weight of approximately 396.52 g/mol. The presence of these functional groups enhances its solubility in biological systems, which is crucial for its activity in various biological assays .

Androgenic Effects

This compound exhibits biological activities similar to other steroid hormones, primarily functioning as an androgen. It influences several physiological processes, including:

- Binding to Androgen Receptors : Studies suggest that compounds with similar structures can effectively bind to androgen receptors, thereby modulating gene expression and influencing target tissues .

- Physiological Effects : The compound may affect muscle growth, fat distribution, and sexual function, similar to natural androgens such as testosterone.

Antioxidant Activity

Recent research indicates that derivatives of steroid hormones can exhibit antioxidant properties by reducing reactive oxygen species (ROS) production. This activity is particularly relevant in the context of cancer research, where oxidative stress plays a significant role in tumor progression .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against cancer cell lines, including HeLa and K562 cells. The maximum cytostatic effect was observed with specific esterified derivatives of DHEA and related compounds .

| Compound | Cell Line | Cytotoxic Effect |

|---|---|---|

| DHEA 3-propionate | HeLa | High |

| DHEA 3-butanoate | K562 | Moderate |

| This compound | HeLa/K562 | Variable |

Pharmacokinetics

Pharmacokinetic studies involving similar steroid derivatives have shown varying plasma concentrations and metabolic pathways. For instance, the maximum plasma concentrations for metabolites of related steroids were reported between 67 to 673 ng/ml, indicating significant variability based on structural modifications .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other steroids. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | Hydroxyl group at position 3 | Naturally occurring steroid hormone |

| Androstenedione | Ketone at position 17 | Precursor to testosterone |

| Testosterone | Hydroxyl group at position 17 | Primary male sex hormone with significant anabolic effects |

| This compound | Methylsulfate modification at position 17 | Enhanced solubility and altered biological activity |

The methylsulfate modification in this compound is particularly noteworthy as it alters its biological activity compared to these structurally similar compounds .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate in synthetic batches?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, complemented by - and -NMR spectroscopy to resolve stereochemical features. For sulfate group validation, employ ion chromatography coupled with conductivity detection to quantify sulfate ions post-hydrolysis (1 M HCl, 80°C, 2 hours) . Infrared (IR) spectroscopy can further verify sulfation at the 3-hydroxy position (S=O stretching at 1220–1250 cm) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 210–240 nm) at intervals (0, 1, 3, 7 days). Quantify degradation products (e.g., free androstene derivatives) using reference standards. Include controls with inert atmospheres (N) to isolate oxidative degradation pathways .

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : Focus on sulfation efficiency at the 3-hydroxy group using sulfur trioxide-pyridine complex in anhydrous DMF. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Purify via reverse-phase chromatography (C18 column, acetonitrile:water gradient). Confirm yield and purity by elemental analysis (C, H, S) and differential scanning calorimetry (DSC) to verify crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?

- Methodological Answer : Perform meta-analyses of existing studies using PRISMA guidelines to identify confounding variables (e.g., solvent carriers like DMSO vs. cyclodextrin). Replicate experiments under standardized conditions, including pharmacokinetic profiling (plasma protein binding, metabolic clearance) to address bioavailability differences. Use species-specific hepatocyte models to assess interspecies metabolic variations .

Q. What experimental strategies are recommended to elucidate the compound’s interaction with steroidogenic enzymes (e.g., 17β-HSD or sulfatases)?

- Methodological Answer : Use recombinant enzyme assays (e.g., human 17β-HSD1 expressed in HEK293 cells) with radiolabeled -substrates. Monitor metabolite formation via scintillation counting or LC-MS/MS. For sulfatase activity, employ tissue homogenates (liver, placenta) and inhibit parallel pathways with specific blockers (e.g., ascorbic acid for oxidase interference). Include kinetic analyses (K, V) to compare substrate specificity .

Q. How should researchers address challenges in detecting low-abundance metabolites of this compound in complex biological matrices?

- Methodological Answer : Implement hybrid LC-QTOF-MS with ion mobility separation to resolve isobaric metabolites. Use stable isotope-labeled internal standards (e.g., -androstene analogs) for quantification. Apply data-independent acquisition (DIA) modes (e.g., SWATH) for untargeted metabolomics. Validate findings with enzymatic hydrolysis (β-glucuronidase/sulfatase) to confirm conjugate identities .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For transcriptomic or proteomic data, employ pathway enrichment analysis (KEGG, Reactome) and false discovery rate (FDR) correction. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers validate computational predictions (e.g., molecular docking) of this compound’s binding to nuclear receptors?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability (RMSD < 2 Å). Validate with competitive binding assays (e.g., fluorescence polarization for androgen receptor). Use alanine-scanning mutagenesis of receptor ligand-binding domains to confirm critical residues identified in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.